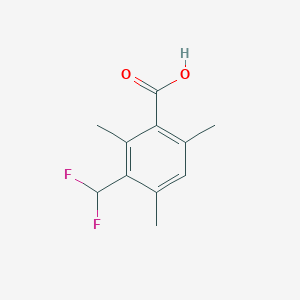

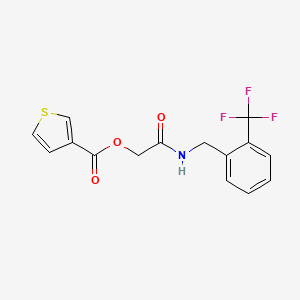

![molecular formula C18H21N3OS B2867250 N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide CAS No. 2034305-58-1](/img/structure/B2867250.png)

N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. This molecule has gained significant attention in recent years due to its potential in cancer research and treatment.

Scientific Research Applications

Metabolism and Bioactivation

- N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide, similar to acetaminophen, may undergo metabolic processes leading to the formation of bioactive metabolites. Studies on acetaminophen have shown that it is conjugated with arachidonic acid in the brain and spinal cord to form N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist. This conjugation is facilitated by the enzyme fatty acid amide hydrolase (Högestätt et al., 2005).

Chemical Synthesis and Evaluation

- Chemical synthesis methods for related compounds, such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been developed. These derivatives are synthesized via amidation reaction and have potential applications in corrosion inhibition (Yıldırım & Cetin, 2008).

Potential Environmental Impact

- Environmental impact studies, like those conducted on paracetamol (PCM; N-(4-hydroxyphenyl)acetamide), can be relevant. Paracetamol, due to its widespread use, is constantly introduced into water bodies, and its potential sub-lethal effects on aquatic organisms like the zebra mussel have been studied. This indicates the importance of assessing the environmental impact of related compounds (Parolini et al., 2010).

Therapeutic Potential

- Analogues of N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide might have therapeutic potential. For instance, derivatives such as (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides show promise as muscarinic M(3) receptor antagonists, which can be beneficial in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Antioxidative Activity

- N-acetylcysteine, a compound structurally related to N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide, has been shown to possess antioxidative properties. These properties may be attributed to its reaction with free radicals and the restitution of reduced glutathione, suggesting potential antioxidative applications for similar compounds (Dhouib et al., 2016).

Chemometric Analysis

- The development of analytical methods, such as reverse-phase HPLC for simultaneous estimation of related compounds (e.g., paracetamol), indicates the potential for developing specific analytical techniques for N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide. Such techniques are crucial for quality control and pharmaceutical development (Kanthale et al., 2020).

properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-18(13-23-16-3-1-2-4-16)21-12-14-5-10-20-17(11-14)15-6-8-19-9-7-15/h5-11,16H,1-4,12-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROKVINJIBSXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

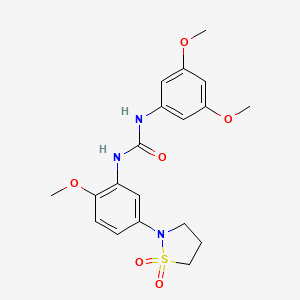

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2867168.png)

![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)

![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)

![1,4-bis[(2R)-oxolane-2-carbonyl]piperazine-2-carbonitrile](/img/structure/B2867177.png)

![6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine](/img/structure/B2867180.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2867184.png)

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)

![N-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B2867188.png)